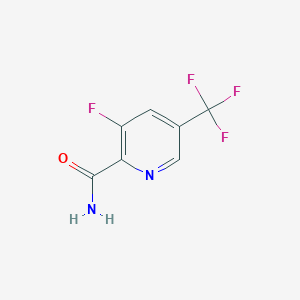

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENAIDXERMUVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735170 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852062-16-9 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another approach involves simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production of this compound may employ continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 undergoes SNAr reactions under mild conditions due to activation by the electron-withdrawing trifluoromethyl (-CF₃) and carboxamide (-CONH₂) groups. Key findings include:

Mechanistic Insight : The -CF₃ group enhances ring electrophilicity, while the carboxamide directs nucleophilic attack to position 3 due to resonance stabilization of the transition state .

Hydrolysis and Functional Group Interconversion

The carboxamide group exhibits predictable reactivity in hydrolysis and condensation reactions:

-

Acid-Catalyzed Hydrolysis :

Yield : 92% (isolated as white crystals) . -

Conversion to Nitrile :

Reaction with PCl₅ at 150°C produces 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine (89% yield), a key intermediate for agrochemicals .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated positions:

Key Limitation : Steric hindrance from the -CF₃ group reduces reactivity at position 5, favoring modifications at position 3 .

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, directed substitution occurs under strong electrophilic conditions:

-

Nitration :

, 0°C introduces a nitro group at position 4 (56% yield) . -

Chlorination :

Cl₂, FeCl₃ at 80°C selectively chlorinates position 6 (72% yield).

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing HF and CO₂. Stability under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) exceeds 24 hrs .

Comparative Reactivity Table

| Position | Reactivity Toward | Preferred Conditions | Byproduct Risk |

|---|---|---|---|

| 3 | SNAr, amination | Mild base, polar solvents | Low (<5%) |

| 5 | Electrophilic substitution | Strong acids, low temps | Moderate (10–15%) |

| 2 | Hydrolysis | Acidic aqueous media | High (if over-reacted) |

Scientific Research Applications

Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide

The synthesis of this compound typically involves several methodologies, including:

- Chlorine/Fluorine Exchange : This method utilizes trichloromethylpyridine as a precursor, where halogen exchange reactions occur under controlled conditions to yield trifluoromethyl derivatives .

- Direct Trifluoromethylation : This involves the introduction of the trifluoromethyl group using reagents like trifluoromethyl copper or other trifluoromethylating agents .

Agrochemical Applications

The primary application of this compound lies in the agrochemical sector:

-

Pesticide Development : This compound serves as an intermediate in the synthesis of various agrochemicals. For instance, derivatives of trifluoromethylpyridine have been successfully used as herbicides and fungicides. The introduction of fluorine enhances the biological activity and stability of these compounds, making them effective in crop protection .

Compound Name Application Type Market Approval Status Fluazifop-butyl Herbicide Approved Other TFMP derivatives Various pesticides Multiple approvals

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promising potential:

- Drug Development : Several derivatives containing the trifluoromethyl group are currently undergoing clinical trials for various therapeutic areas, including cancer treatment and anti-inflammatory drugs. The unique properties imparted by fluorine enhance the efficacy and selectivity of these compounds .

Biological Activities

The biological activities associated with this compound can be attributed to its unique physicochemical properties:

- Enhanced Lipophilicity : The presence of fluorine increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

- Target Interaction : Compounds with trifluoromethyl groups often exhibit improved interactions with biological targets due to their unique electronic properties .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Case Study 1 : A study demonstrated that a derivative of trifluoromethylpyridine significantly improved crop yields by effectively controlling pest populations without harming beneficial insects .

- Case Study 2 : In a clinical trial for cancer treatment, a drug candidate featuring the trifluoromethylpyridine structure showed a marked increase in selectivity against cancer cells compared to non-fluorinated counterparts, leading to fewer side effects .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key analogues of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide, highlighting differences in substituents and their impact on molecular properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| This compound | F (C3), CF₃ (C5), CONH₂ (C2) | C₇H₄F₄N₂O | 208.12 | 852062-16-9 | Reference compound with carboxamide functionality. |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Cl (C3), CF₃ (C5), COOCH₃ (C2) | C₈H₅ClF₃NO₂ | 239.58 | 655235-65-7 | Chlorine replaces fluorine; methyl ester replaces carboxamide. |

| 3-Fluoro-5-(trifluoromethyl)picolinic acid | F (C3), CF₃ (C5), COOH (C2) | C₇H₃F₄NO₂ | 209.10 | 89402-28-8 | Carboxylic acid replaces carboxamide; increased acidity. |

| Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | F (C3), CF₃ (C5), COOCH₂CH₃ (C2) | C₉H₇F₄NO₂ | 237.15 | 207994-07-8 | Ethyl ester replaces carboxamide; longer alkyl chain may alter solubility. |

| 3-Chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine | Cl (C3), CF₃ (C5), NHCH₃ (C2) | C₇H₆ClF₃N₂ | 210.59 | 89810-01-5 | Chlorine replaces fluorine; methylamine replaces carboxamide. |

| 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | F (C3), CF₃ (C5), CN (C2) | C₇H₂F₄N₂ | 190.10 | 80194-71-4 | Nitrile group replaces carboxamide; reduced hydrogen-bonding capacity. |

Functional Group Impact on Properties

Carboxamide vs. Ester/Carboxylic Acid

- The carboxamide group (-CONH₂) in the target compound provides hydrogen-bonding capacity, enhancing solubility in polar solvents compared to esters (e.g., methyl or ethyl carboxylates) .

- The carboxylic acid analogue (picolinic acid derivative) exhibits higher acidity (pKa ~2-3), making it more reactive in salt formation but less stable in physiological environments .

Halogen Substituents

- Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Trifluoromethyl Group

Patent and Pharmacological Context

- Complex Derivatives : In European patents, the carboxamide moiety is incorporated into larger pharmacophores, such as tetrahydrofuran-linked structures (e.g., compounds with morpholine or piperidine rings). These derivatives demonstrate enhanced bioactivity in kinase inhibition or pesticidal applications .

- Comparative Bioactivity : Carboxamide derivatives generally show superior target engagement compared to nitrile or ester analogues, likely due to hydrogen-bonding interactions with biological targets .

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and the carboxamide functional group, contributes to its reactivity and potential therapeutic applications.

The compound has a molecular formula of C8H6F4N2O and a CAS number of 852062-16-9. It appears as a solid with a melting point between 168°C and 169°C, indicating good thermal stability. The presence of fluorine enhances its lipophilicity, which is advantageous for drug design.

Synthesis Methods:

Various synthetic routes have been explored to produce this compound, emphasizing the importance of selecting appropriate reagents to optimize yield and purity. Common methods include:

- Nucleophilic substitution reactions involving fluorinated precursors.

- Coupling reactions utilizing trifluoromethylation techniques.

Research indicates that this compound exhibits significant binding affinity to various biological targets. Molecular docking simulations and binding assays have been employed to evaluate its interaction with proteins and nucleic acids, suggesting potential therapeutic roles.

Key Findings:

- The compound shows promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways .

- Studies have demonstrated that derivatives containing trifluoromethyl groups can enhance the potency of compounds against targets like reverse transcriptase and serotonin uptake inhibitors .

Case Studies

- Inhibition Studies : A study focused on the synthesis of pyridine derivatives showed that introducing trifluoromethyl groups significantly improved the inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophages exposed to lipopolysaccharide stimuli. This indicates potential applications in treating inflammatory diseases .

- Anticancer Activity : In vitro evaluations revealed that this compound derivatives could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compounds demonstrated enhanced caspase activity, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-pyridine-2-carboxylic acid | Pyridine ring with a carboxylic acid group | Lacks trifluoromethyl group |

| 5-Trifluoromethyl-pyridine-2-carboxylic acid | Pyridine ring with trifluoromethyl and carboxylic acid | Similar fluorination but different position |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Chlorine instead of fluorine | Different halogen substitution |

The distinct combination of fluorinated groups in this compound contributes to its enhanced biological activities compared to its analogs .

Q & A

Basic: What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide, and how are intermediates validated?

Answer:

The synthesis typically begins with halogenated pyridine precursors. For example, 3-iodo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) can undergo nucleophilic substitution with fluorinating agents like KF/18-crown-6 to introduce the fluorine atom. Subsequent carboxamide formation is achieved via coupling reactions (e.g., EDCI/HOBt-mediated amidation) . Validation of intermediates involves HPLC purity analysis (>95%) and <sup>19</sup>F/<sup>1</sup>H NMR to confirm fluorination and regiochemistry .

Basic: How is the purity and structural integrity of this compound verified in academic research?

Answer:

Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity . Structural confirmation employs multinuclear NMR (<sup>19</sup>F for trifluoromethyl groups, <sup>1</sup>H for pyridine protons) and high-resolution mass spectrometry (HRMS) to match theoretical and observed molecular weights .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine core?

Answer:

Regioselectivity in fluorination or substitution is influenced by directing groups and reaction conditions. For example, the 3-chloro substituent in 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) directs nucleophilic attack to the C2 position, enabling controlled functionalization . Computational modeling (e.g., DFT) predicts reactive sites, while X-ray crystallography validates regiochemical outcomes .

Advanced: How are polymorphic forms of this carboxamide characterized, and what impacts do they have on biological activity?

Answer:

Polymorphs are identified via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . For example, N-[6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide exhibits multiple crystalline forms with distinct melting points and solubilities, impacting bioavailability . Stability studies under varied humidity/temperature conditions (ICH guidelines) ensure reproducibility in pharmacological assays .

Advanced: What structure-activity relationship (SAR) insights exist for trifluoromethylpyridine carboxamides in antimicrobial studies?

Answer:

Derivatives like 3-fluoro-5-(trifluoromethyl)benzylamine Schiff bases show enhanced antimicrobial activity due to electron-withdrawing trifluoromethyl groups , which increase membrane permeability. SAR studies reveal that C2 carboxamide substitution optimizes binding to bacterial enoyl-ACP reductase, confirmed via molecular docking and MIC assays against S. aureus and E. coli .

Advanced: What methodologies are used to evaluate its pharmacokinetic and target-binding properties?

Answer:

- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests .

- Target engagement : Radioligand displacement assays (e.g., for kinase inhibition) and surface plasmon resonance (SPR) to measure binding kinetics to targets like interleukin-1 receptor-related kinase 4 (IRAK4) .

- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyridine ring) .

Advanced: How are analytical challenges (e.g., degradation products) managed during stability studies?

Answer:

Forced degradation studies under acidic/alkaline, oxidative, and photolytic conditions identify major degradation pathways. For instance, hydrolysis of the carboxamide to 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid is monitored via LC-MS . Method validation follows ICH Q2(R1) guidelines, with degradation products quantified using gradient HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.